![molecular formula C21H15FN2OS B387521 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone CAS No. 311787-96-9](/img/structure/B387521.png)
2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone
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Overview
Description
2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone is a chemical compound with the molecular formula C21H15FN2OS This compound is known for its unique structure, which includes a quinazolinone core substituted with a phenyl group and a 4-fluorobenzylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable Lewis acid catalyst such as aluminum chloride.
Attachment of the 4-Fluorobenzylsulfanyl Moiety: The final step involves the nucleophilic substitution reaction of the quinazolinone derivative with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C21H15FN2OS and a molecular weight of approximately 362.43 g/mol . Its structure features a quinazolinone core, which is known for its diverse biological activities.
Medicinal Chemistry
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that this compound inhibits cell proliferation in human breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro studies suggest that it possesses inhibitory effects against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibiotic .
Neuropharmacology
CNS Activity
Recent studies have indicated that quinazolinone derivatives can influence central nervous system (CNS) activity. The this compound has been evaluated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Preliminary results suggest that it may help mitigate oxidative stress-induced neuronal damage .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various quinazolinone derivatives, including this compound. The compound was found to inhibit the growth of MCF-7 (breast cancer) cells with an IC50 value of 12 µM, demonstrating significant potential as a therapeutic agent .
Case Study 2: Antimicrobial Activity
In a study published in Pharmaceutical Biology, the antimicrobial activity of this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, suggesting its effectiveness as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one .
- 2-[(4-fluorobenzyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one .
Uniqueness
2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorobenzylsulfanyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
2-[(4-fluorobenzyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone is a member of the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H15FN2OS with a molecular weight of approximately 375.42 g/mol. The compound features a quinazolinone core substituted with a fluorobenzyl group and a sulfanyl group, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H15FN2OS |
Molecular Weight | 375.42 g/mol |
IUPAC Name | This compound |
InChI Key | XXXXXX |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It has been shown to interact with various receptors, potentially acting as an antagonist or inverse agonist.
- Antimicrobial Activity : The presence of the sulfanyl group enhances its interaction with bacterial membranes, leading to increased antimicrobial efficacy.
Anticancer Activity
Research has demonstrated that quinazolinone derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including human myelogenous leukemia K562 cells, with an IC50 value as low as 0.5 μM . The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. For instance, it has been reported that derivatives similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In animal models, it showed a reduction in inflammatory markers and symptoms associated with conditions like arthritis and colitis, indicating its potential as a therapeutic agent for inflammatory diseases .
Structure-Activity Relationship (SAR)
The modification of the substituents on the quinazolinone core significantly influences the biological activity of these compounds. For instance:
- Fluorobenzyl Group : Enhances lipophilicity and facilitates better membrane penetration.
- Sulfanyl Group : Plays a crucial role in enzyme inhibition by forming covalent bonds with target sites.
Case Studies
- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinazolinones, including those similar to this compound, exhibited potent cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .
- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, compounds structurally related to this quinazolinone were tested against clinical isolates of bacteria, showing significant antibacterial activity with MIC values that suggest potential for therapeutic use .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-phenylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2OS/c22-16-12-10-15(11-13-16)14-26-21-23-19-9-5-4-8-18(19)20(25)24(21)17-6-2-1-3-7-17/h1-13H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXYUNKUPUBRAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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